molecular formula C24H23N3O3S B11435554 N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11435554
M. Wt: 433.5 g/mol
InChI Key: QGMHFBXULBNIFS-UHFFFAOYSA-N
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Description

N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a benzyl and ethyl group, as well as a 4-methylphenyl substituent.

Preparation Methods

The synthesis of N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted phenol with benzoyl chloride under low temperature conditions to form benzoylated products. These products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . Further reactions, including cyclization and functional group modifications, lead to the final compound.

Chemical Reactions Analysis

N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as dihydrofolate reductase (DHFR), leading to antitumor effects . Additionally, its structure enables it to bind to various receptors and proteins, modulating their activity and resulting in diverse biological effects.

Comparison with Similar Compounds

N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O3S/c1-3-25(15-18-7-5-4-6-8-18)21(28)16-26-20-13-14-31-22(20)23(29)27(24(26)30)19-11-9-17(2)10-12-19/h4-14H,3,15-16H2,1-2H3

InChI Key

QGMHFBXULBNIFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC=C3

Origin of Product

United States

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